molecular formula C28H28N2O4 B11136928 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11136928
M. Wt: 456.5 g/mol
InChI Key: YAIGOBAICXDWBB-LCUIJRPUSA-N
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Description

5-(4-ethylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the various functional groups through selective reactions. Common reagents used in these steps include ethylbenzene, propan-2-ol, and pyridine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The pyridinyl and benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the benzoyl group produces alcohols.

Scientific Research Applications

5-(4-ethylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the pyridinyl group may interact with nucleotide-binding sites, while the benzoyl group can form hydrogen bonds with protein residues, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-ethylphenyl)-3-hydroxy-4-[4-(methoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O4/c1-4-19-7-9-21(10-8-19)25-24(26(31)22-11-13-23(14-12-22)34-18(2)3)27(32)28(33)30(25)17-20-6-5-15-29-16-20/h5-16,18,25,31H,4,17H2,1-3H3/b26-24-

InChI Key

YAIGOBAICXDWBB-LCUIJRPUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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